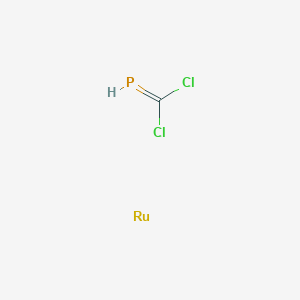
(Dichloromethylidene)phosphane--ruthenium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethylidene)phosphane–ruthenium (1/1) is a coordination compound that features a ruthenium center coordinated to a dichloromethylidene phosphane ligand. Ruthenium, a transition metal, is known for its versatility in catalysis and its ability to form stable complexes with various ligands. The dichloromethylidene phosphane ligand provides unique electronic and steric properties, making this compound of interest in various chemical applications.
准备方法
The synthesis of (Dichloromethylidene)phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with the dichloromethylidene phosphane ligand under controlled conditions. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization or column chromatography may be employed to isolate the compound.
化学反应分析
(Dichloromethylidene)phosphane–ruthenium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2). This reaction typically leads to the formation of higher oxidation state ruthenium complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene phosphane ligand can be replaced by other ligands such as phosphines, amines, or carbonyls. These reactions are often facilitated by heating or the use of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学研究应用
(Dichloromethylidene)phosphane–ruthenium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and transfer hydrogenation reactions.
Biomedical Research: Ruthenium complexes are investigated for their potential anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as sensors and electronic devices, due to its electronic properties.
作用机制
The mechanism of action of (Dichloromethylidene)phosphane–ruthenium (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates through coordination. This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.
In biological systems, the compound may interact with DNA or proteins, leading to the disruption of cellular processes. The dichloromethylidene phosphane ligand can influence the compound’s binding affinity and selectivity for specific molecular targets .
相似化合物的比较
(Dichloromethylidene)phosphane–ruthenium (1/1) can be compared with other ruthenium complexes, such as:
Ruthenium(II) polypyridine complexes: These complexes are well-known for their photophysical properties and are used in light-harvesting applications.
Ruthenium(II) arene complexes: These compounds are studied for their anticancer properties and have shown promise in clinical trials.
Ruthenium(II) Schiff base complexes: These complexes are used in catalysis and have applications in material science and biomedical research.
The uniqueness of (Dichloromethylidene)phosphane–ruthenium (1/1) lies in the specific electronic and steric properties imparted by the dichloromethylidene phosphane ligand, which can influence the compound’s reactivity and selectivity in various applications.
属性
CAS 编号 |
211105-19-0 |
|---|---|
分子式 |
CHCl2PRu |
分子量 |
216.0 g/mol |
IUPAC 名称 |
dichloromethylidenephosphane;ruthenium |
InChI |
InChI=1S/CHCl2P.Ru/c2-1(3)4;/h4H; |
InChI 键 |
MVZPTKZBNPYLSJ-UHFFFAOYSA-N |
规范 SMILES |
C(=P)(Cl)Cl.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
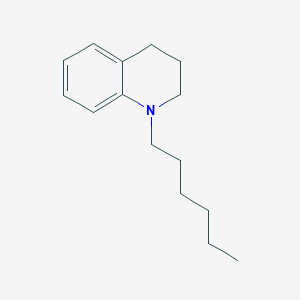
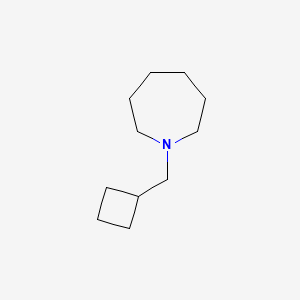
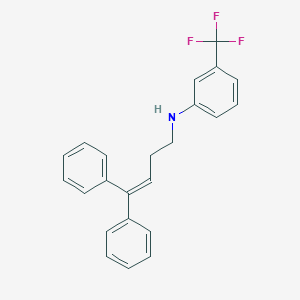
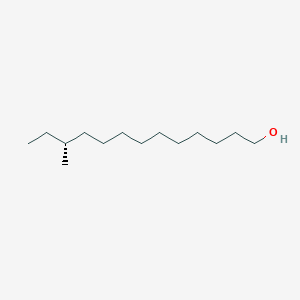
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)

![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
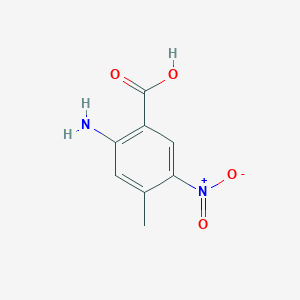
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
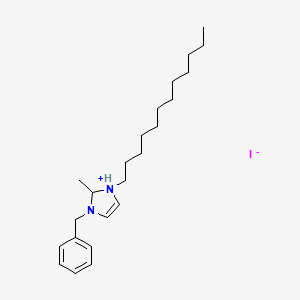
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
